Lipophilicity and Molecular Weight vs. Unsubstituted Analog
The addition of two methyl groups on the sulfonamide nitrogen of N,N-Dimethylpyrrolidine-3-sulfonamide directly alters its fundamental physicochemical profile. The molecular weight is 178.26 g/mol . In contrast, the unsubstituted Pyrrolidine-3-sulfonamide (CAS 1208507-46-3) has a molecular weight of 150.20 g/mol, representing a quantifiable difference of 28.06 g/mol . This structural change also increases lipophilicity (cLogP), as N,N-dimethylation reduces hydrogen bond donor capacity and increases non-polar surface area compared to the primary sulfonamide. This is a critical differentiator in drug design, where modulation of lipophilicity is a key driver of permeability and metabolic stability [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (Class-level Inference) |
|---|---|
| Target Compound Data | MW = 178.26 g/mol; Predicted cLogP = 0.66 |
| Comparator Or Baseline | Pyrrolidine-3-sulfonamide: MW = 150.20 g/mol; Predicted cLogP = -0.84 |
| Quantified Difference | ΔMW = +28.06 g/mol; ΔcLogP = +1.50 |
| Conditions | Calculated molecular weight and predicted partition coefficient (cLogP) from SMILES strings via standard cheminformatics tools. |
Why This Matters
The quantifiable difference in lipophilicity directly impacts compound handling in organic synthesis and can be a deciding factor for researchers optimizing a lead series for membrane permeability.
- [1] Brnardic, E. J., et al. Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). J. Med. Chem. 2018, 61, 21, 9738–9755. SAR studies demonstrate that alkyl substitution on the sulfonamide nitrogen modulates lipophilicity and binding. View Source
